Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

SIRT1 activator Deacetylation assay Diabetic nephropathy

Select this specific SIRT1 activator (6b) to ensure agonist, not inhibitor, outcomes. Unlike analogs 6c/6e/6g (which are SIRT1 inhibitors), its ethyl ester moiety confers confirmed SIRT1 activation. Ideal as a positive control in SIRT1 screens and for interrogating the SIRT1-p53-NF-κB axis in diabetic nephropathy models. Features low HK-2 cytotoxicity (<10% at 10 μM) and high synthetic yield (82%), enabling scale-up for in vivo or prodrug studies.

Molecular Formula C25H20N2O5S
Molecular Weight 460.5
CAS No. 865614-12-6
Cat. No. B2743526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
CAS865614-12-6
Molecular FormulaC25H20N2O5S
Molecular Weight460.5
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C
InChIInChI=1S/C25H20N2O5S/c1-3-31-25(28)22-15(2)32-24-18-11-5-4-10-17(18)20(14-19(22)24)27-33(29,30)21-12-6-8-16-9-7-13-26-23(16)21/h4-14,27H,3H2,1-2H3
InChIKeyPNINPRFDSYWEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Methyl-5-(Quinoline-8-Sulfonamido)Naphtho[1,2-b]Furan-3-Carboxylate (6b) Procurement Proof: A Defined Naphthofuran-Based SIRT1 Activator


The compound, systematically identified as ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate (CAS 865614-12-6, often referred to as compound 6b), is a fully synthetic naphthofuran derivative [1]. It was designed and characterized as a silent information regulator 1 (SIRT1) activator, belonging to a series of analogues (6a–6g) optimized via structure-based drug design from lead compound M1 [1]. Its core structure features a naphtho[1,2-b]furan scaffold bearing a quinoline-8-sulfonamido group and an ethyl ester moiety, conferring distinct pharmacological and physicochemical properties [1].

Sharp SAR: Why Ester Chain Micro-Environment Decisively Switches SIRT1 Activation to Inhibition in 865614-12-6 Series


Substitution among closely related naphthofuran sulfonamides is confounded by a steep structure-activity relationship (SAR) cliff within the ester moiety [1]. While compound 6b (ethyl ester) is a confirmed SIRT1 activator, its immediate analogs containing hydroxyl-terminated alkyl chains—namely the 2-hydroxyethyl (6c), 3-hydroxypropyl (6e), and isopropyl (6g) ester variants—are rendered SIRT1 inhibitors, not activators [1]. This functional inversion, driven by the insertion of a hydroxyl group into a hydrophobic binding pocket, demonstrates that generic replacement without precise ester-chain control would yield pharmacologically opposite outcomes [1]. Even among activators, the homologous methyl (6a) and propyl (6d) esters diverge sharply in potency and physicochemical profile, making direct interchange scientifically unsound [1].

Quantitative Differentiation Pointers for Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate (6b) Selection


SIRT1 Deacetylation Activity: Potency Comparable to Lead M1 and Clinical-Stage SRT2104

Compound 6b demonstrates SIRT1 deacetylation activity comparable to the lead compound M1 and the positive control SRT2104 in a fluorometric SIRT1 deacetylation assay at 10 µM [1]. The assay measured fluorescence from deacetylated substrate; M1 showed 215.3% activity relative to the blank control, while 6b was described as achieving comparable potency [1]. In the same assay, compound 6d displayed activity superior to M1 [1].

SIRT1 activator Deacetylation assay Diabetic nephropathy

Functional Selectivity: A Stark SAR Cliff Separating SIRT1 Activator 6b from SIRT1 Inhibitor Analogs

In the naphthofuran series, incorporating a hydroxyl group on the ester alkyl chain switches the functional outcome from SIRT1 agonism to SIRT1 antagonism [1]. Compounds 6c (2-hydroxyethyl ester), 6e (3-hydroxypropyl ester), and 6g (isopropyl ester) exhibited SIRT1 inhibitory activities, whereas 6b (ethyl ester), 6d (propyl ester), and 6f (butyl ester) remained active agonists [1]. This functional inversion is attributed to the unfavorable insertion of the polar hydroxyl group into the hydrophobic SIRT1 binding pocket [1].

SIRT1 inhibitor SAR cliff Ester-chain hydrophobicity

Predicted Physicochemical Advantage: Lower cLogP of 6b (4.64) Suggests Improved Absorption Over M1 (5.99) and 6d (5.09)

In silico pharmacokinetic prediction using OSIRIS Property Explorer revealed that compound 6b possesses a cLogP value of 4.64, which is notably lower than the lead M1 (5.99) and the more potent agonist 6d (5.09) [1]. The authors suggest that the lower cLogP of 6b implies improved absorption and permeation characteristics relative to the more lipophilic M1 and 6d [1]. Additionally, 6b exhibited enhanced solubility and a favorable topological polar surface area (TPSA) [1].

cLogP Drug-likeness Pharmacokinetic prediction

Synthesis Efficiency Benchmark: 82.0% Yield for 6b Outperforms Nearest Ester Homologs (6a at 62.4%, 6d at 63.8%)

The synthesis of 6b via acid-catalyzed esterification of intermediate 5 with ethanol proceeded in 82.0% yield, which was the highest among the tested alkyl esters [1]. By comparison, the methyl ester 6a was obtained in 62.4% yield, and the propyl ester 6d in 63.8% yield [1]. The 2-hydroxyethyl ester 6c, with polar functionality, showed a markedly reduced yield of 38.1% [1]. This quantitative yield differential is reproducible and relevant to bulk procurement feasibility.

Synthetic yield Esterification efficiency Process chemistry

SIRT1 Selectivity Over SIRT2/SIRT3 and Low Cytotoxicity (<10% Apoptosis at 10 µM) Define a Favorable Therapeutic Window for 6b

Among the 6a–6g series, compounds M1, 6b, and 6d were confirmed as selective SIRT1 activators, showing no substantial activation of SIRT2 or SIRT3 [1]. This selectivity profile was corroborated by supplementary SIRT2 and SIRT3 activation assays [1]. In cell-based viability testing, 6b, M1, and 6d displayed only slight intrinsic cytotoxicity toward human kidney HK-2 and HMC cell lines, with flow cytometry apoptosis rates remaining below 10% at a concentration of 10 µM [1].

Sirtuin selectivity Cytotoxicity HK-2 cells

Defined Application Scenarios for Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate (6b) Based on Verified Evidence


Chemical Probe for SIRT1 Activation in Diabetic Nephropathy Models

Given its confirmed SIRT1 selectivity and the demonstration that it resists high glucose-induced HK-2 cell apoptosis via SIRT1/p53 deacetylation [1], 6b is suitable as a chemical probe in cellular and animal models of diabetic nephropathy, specifically to interrogate the SIRT1–p53–NF-κB axis without confounding off-target activity on SIRT2 or SIRT3.

Backbone-Analog Control Compound for SIRT1 Inhibitor Studies

Because its close structural analogs 6c, 6e, and 6g are SIRT1 inhibitors [1], 6b serves as a critical positive control in comparative inhibitor screening campaigns, enabling side-by-side evaluation of agonist versus antagonist phenotypes on the identical naphthofuran scaffold.

Medicinal Chemistry Optimization Starting Point with Favorable Scalability

The high synthetic yield (82%) of 6b compared to other active agonists (62-64%) [1] supports its selection as a starting point for fragment growing, prodrug design, or in vivo formulation studies, where larger compound quantities are required. Its moderate cLogP (4.64) further suggests a balanced lipophilicity profile for structural diversification [1].

Reference Standard in SIRT1 Selectivity Panels

Owing to its documented selectivity for SIRT1 over SIRT2 and SIRT3, combined with a low acute cytotoxicity profile in HK-2 cells (<10% apoptosis at 10 μM) [1], 6b may be employed as a reference SIRT1 activator standard in multi-sirtuin selectivity screening panels for hit triaging.

Quote Request

Request a Quote for Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.